
3,4-Dimethylcyclohexane-1-carboxylic acid
Übersicht
Beschreibung
3,4-Dimethylcyclohexane-1-carboxylic acid (DMCHA) is an organic compound that belongs to the class of cyclohexane carboxylic acids. It is a colorless crystalline solid that has been widely used in scientific research due to its unique properties. DMCHA is known to exhibit a number of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Studies
Research has demonstrated the synthesis of complex molecules using derivatives of cyclohexane compounds. For example, bis(thiadiazole/triazole) compounds were synthesized starting from 5,5-Dimethylcyclohexane-1,3-dione, further reacting under ultrasound conditions to yield compounds with significant antibacterial activities against Gram-positive bacteria. This study showcases the potential of cyclohexane derivatives in the development of new antibacterial agents (Dabholkar & Ansari, 2008).
Catalysis and Synthesis
Cyclohexane derivatives have been used as catalysts or key reactants in the synthesis of complex organic molecules. For instance, Pyridinium-1-sulfonic acid-2-carboxylic acid chloride was synthesized and applied as a novel and efficient catalyst for the preparation of hexahydroquinolines under mild and solvent-free conditions. This highlights the role of cyclohexane derivatives in facilitating organic reactions, enhancing yields, and contributing to green chemistry by minimizing solvent use (Moosavi‐Zare & Afshar-Hezarkhani, 2020).
Organic Synthesis Techniques
Cyclohexane derivatives have facilitated the development of new organic synthesis techniques. A study detailed the Cu(I)-catalyzed intramolecular O-vinylation of carboxylic acids with vinyl bromides, leading to the synthesis of five- and six-membered enol lactones. This process exemplifies how cyclohexane derivatives can be instrumental in creating efficient pathways for producing cyclic compounds (Sun et al., 2009).
Material Science and Dye Applications
In material science, 7-(Diethylamino)-coumarin-3-carboxylic acid, a compound related to cyclohexane carboxylic acids, has been investigated for its optoelectronic properties and potential in various applications such as laser dyes and fluorescent labels. This research provides insight into the molecular aggregation behavior of the dye and its implications for use in technology and biomedicine (Liu et al., 2014).
Eigenschaften
IUPAC Name |
3,4-dimethylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6-3-4-8(9(10)11)5-7(6)2/h6-8H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZRFFDOIJVEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylcyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




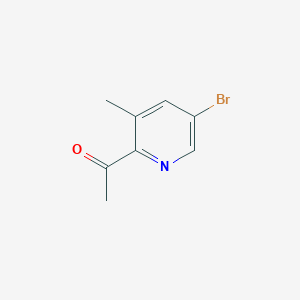
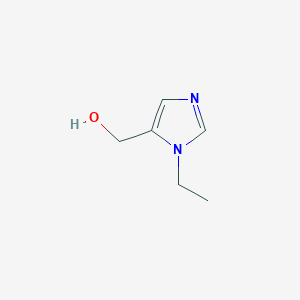
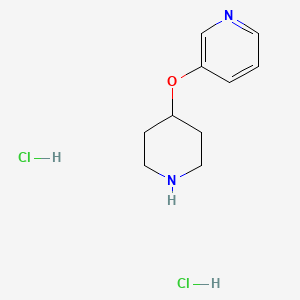
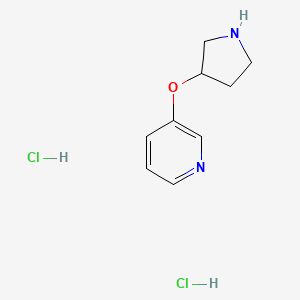
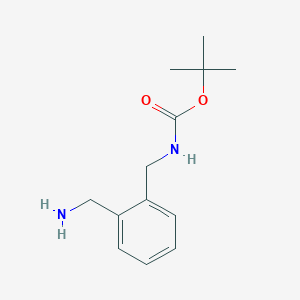
![Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1344642.png)
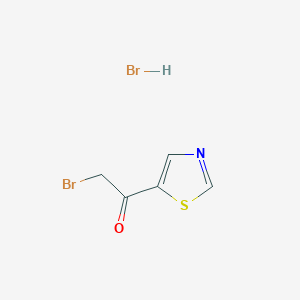
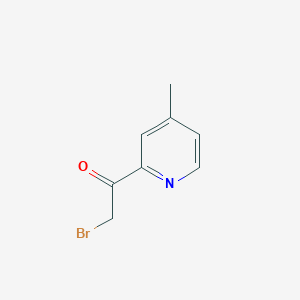

![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)
![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)